![molecular formula C21H18ClN3OS B2762486 2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034565-76-7](/img/structure/B2762486.png)

2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

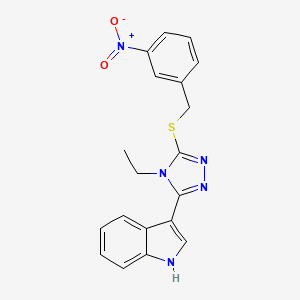

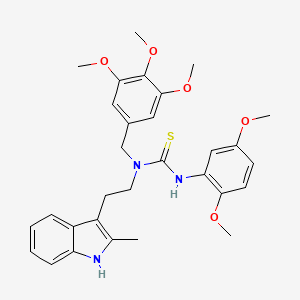

2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, also known as CEP-33779, is a small molecule inhibitor that has shown to have potential therapeutic effects in various diseases. It is a synthetic compound that was first discovered by Cephalon Inc. and has been extensively studied in recent years due to its promising pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Nonlinear Optical (NLO) Applications

The significance of pyrimidine derivatives, including compounds structurally related to the one , has been highlighted in the realm of nonlinear optics (NLO). A study conducted by Hussain et al. (2020) focused on the NLO properties of thiopyrimidine derivatives, demonstrating their considerable potential in optoelectronic and high-tech applications due to their larger NLO properties compared to standard molecules. This suggests that compounds like "2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" could play a significant role in advancing NLO technologies (Hussain et al., 2020).

Antimicrobial and Antitumor Applications

Gangjee et al. (2007) synthesized derivatives of 2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as potential inhibitors for dihydrofolate reductase (DHFR) and as antitumor agents, showcasing the versatility of pyrrolopyrimidine scaffolds in developing therapeutic agents. This underscores the potential of structurally related compounds in creating effective treatments against tumors and pathogens causing opportunistic infections (Gangjee et al., 2007).

Synthetic Methodologies for Pharmacophores

Shi et al. (2018) introduced a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, a pharmacophore closely related to the compound of interest, via a catalytic four-component reaction. This method highlights the importance of step economy and reduced environmental impact in synthesizing complex molecules with significant pharmacological potential (Shi et al., 2018).

Wirkmechanismus

Target of Action

Similar compounds in the thieno[2,3-d]pyrimidin-4-one class have been found to exhibit antimicrobial activity .

Mode of Action

It is known that thieno[2,3-d]pyrimidin-4-one derivatives have shown significant antimicrobial activity . This suggests that the compound may interact with bacterial cells, possibly disrupting essential cellular processes.

Biochemical Pathways

Given the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with bacterial metabolic pathways, leading to cell death.

Result of Action

Given the antimicrobial activity of similar compounds , it can be inferred that the compound may lead to bacterial cell death.

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-3-ethyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3OS/c1-2-25-20(26)19-18(17(12-23-19)15-6-4-3-5-7-15)24-21(25)27-13-14-8-10-16(22)11-9-14/h3-12,23H,2,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSFWTGBNYYIJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-chlorobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-({(E)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2762404.png)

![1-{[({[(Methylamino)carbonyl]amino}carbothioyl)amino]carbonyl}benzene](/img/structure/B2762410.png)

![2-[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2762412.png)

![2-methoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2762418.png)

![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(p-tolyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2762422.png)

![3-Methoxy-N-methyl-N-[[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2762423.png)